(2Z)-2-cyano-N-(2-fluoro-5-methylphenyl)-3-hydroxy-3-(2-nitrophenyl)prop-2-enamide
Description
(2Z)-2-cyano-N-(2-fluoro-5-methylphenyl)-3-hydroxy-3-(2-nitrophenyl)prop-2-enamide is a complex organic compound characterized by its unique structure, which includes cyano, fluoro, methyl, hydroxy, and nitro functional groups
Properties
IUPAC Name |
(Z)-2-cyano-N-(2-fluoro-5-methylphenyl)-3-hydroxy-3-(2-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O4/c1-10-6-7-13(18)14(8-10)20-17(23)12(9-19)16(22)11-4-2-3-5-15(11)21(24)25/h2-8,22H,1H3,(H,20,23)/b16-12- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URHAUGNYSRRTRU-VBKFSLOCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)C(=C(C2=CC=CC=C2[N+](=O)[O-])O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)F)NC(=O)/C(=C(/C2=CC=CC=C2[N+](=O)[O-])\O)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-cyano-N-(2-fluoro-5-methylphenyl)-3-hydroxy-3-(2-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions One common approach is the Knoevenagel condensation reaction, where an aldehyde reacts with a malononitrile derivative in the presence of a base to form the cyano group
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-cyano-N-(2-fluoro-5-methylphenyl)-3-hydroxy-3-(2-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The fluoro and methyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2Z)-2-cyano-N-(2-fluoro-5-methylphenyl)-3-hydroxy-3-(2-nitrophenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (2Z)-2-cyano-N-(2-fluoro-5-methylphenyl)-3-hydroxy-3-(2-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The cyano and nitro groups can participate in electron transfer reactions, while the fluoro and methyl groups can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-cyano-N-(2-chloro-5-methylphenyl)-3-hydroxy-3-(2-nitrophenyl)prop-2-enamide: Similar structure with a chloro group instead of a fluoro group.
(2Z)-2-cyano-N-(2-fluoro-5-ethylphenyl)-3-hydroxy-3-(2-nitrophenyl)prop-2-enamide: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
(2Z)-2-cyano-N-(2-fluoro-5-methylphenyl)-3-hydroxy-3-(2-nitrophenyl)prop-2-enamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluoro group can enhance the compound’s stability and bioavailability, while the nitro group can contribute to its reactivity and potential therapeutic effects.
Biological Activity
(2Z)-2-cyano-N-(2-fluoro-5-methylphenyl)-3-hydroxy-3-(2-nitrophenyl)prop-2-enamide, with CAS Number 866151-43-1, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C17H12FN3O4
- Molecular Weight : 341.29 g/mol
- Structure : The compound features a cyano group, a hydroxyl group, and two aromatic rings, which contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit moderate to good antimicrobial activity. For instance, derivatives with similar structural motifs have shown efficacy against various bacterial strains, suggesting potential applications in treating infections .
Cholinesterase Inhibition
Inhibition of cholinesterases is a promising strategy for Alzheimer's disease therapy. Compounds with structural similarities to this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing significant inhibitory activity. This suggests that the compound may also possess potential neuroprotective effects through cholinergic modulation .
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in neurotransmission and microbial defense mechanisms.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Evaluated the antimicrobial properties of cyano-containing compounds, revealing moderate effectiveness against Gram-positive bacteria. |
| Study 2 | Investigated the anticonvulsant effects in animal models, showing comparable efficacy to established drugs like phenobarbital. |
| Study 3 | Analyzed cholinesterase inhibition, demonstrating significant IC50 values indicating potential for Alzheimer's treatment. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
